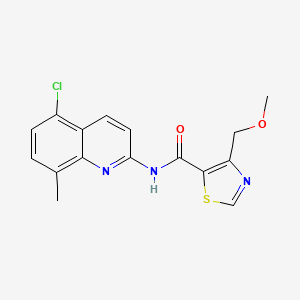![molecular formula C14H14N4O3S B6627073 2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol](/img/structure/B6627073.png)
2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol is a complex organic compound that features a phenol group substituted with methoxy and amino groups, along with an oxazole and thiadiazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol typically involves multi-step organic reactions. One common approach includes:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the thiadiazole ring: This step often involves the reaction of thiosemicarbazide with a suitable electrophile.
Coupling reactions: The oxazole and thiadiazole rings are then coupled with the phenol derivative using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone derivative under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenol derivatives.
Applications De Recherche Scientifique
2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Used in the development of novel polymers and materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in microbial growth, cancer cell proliferation, and inflammatory pathways.
Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]benzene
- 2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]aniline
Uniqueness
2-Methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of oxazole and thiadiazole rings with a phenol group makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
2-methoxy-5-[[methyl-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-18(8-9-3-4-12(20-2)11(19)7-9)14-16-15-13(22-14)10-5-6-21-17-10/h3-7,19H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANYIRAWVCHTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC)O)C2=NN=C(S2)C3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide](/img/structure/B6626994.png)

![[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B6627011.png)
![4-[(4-Cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-2-ethyl-6-methylpyrimidine](/img/structure/B6627014.png)
![2-[4-(2-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole](/img/structure/B6627016.png)
![2-[(5-fluoropyridin-2-yl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6627025.png)
![3-methyl-N-(quinolin-8-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B6627031.png)
![5-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6627041.png)
![2-[5-[1-(5-Fluoropyridin-2-yl)piperidin-4-yl]pyrazol-1-yl]ethanol](/img/structure/B6627044.png)
![3-Chloro-2-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]pyridine-4-carbonitrile](/img/structure/B6627059.png)
![2-[Butyl-(2-ethyl-6-methylpyrimidin-4-yl)amino]acetamide](/img/structure/B6627065.png)
![2-bromo-6-methylsulfonyl-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B6627079.png)
![5-[4-ethoxy-1-(2-nitrophenyl)piperidin-4-yl]-3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazole](/img/structure/B6627082.png)
![5-[1-(2,5-Dimethyl-4-nitropyrazol-3-yl)-4-methoxypiperidin-4-yl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole](/img/structure/B6627085.png)
